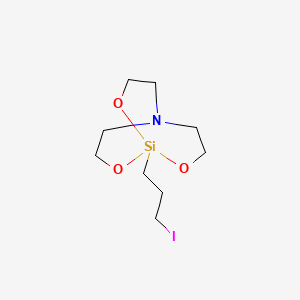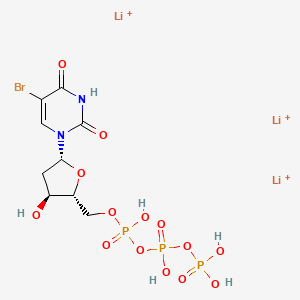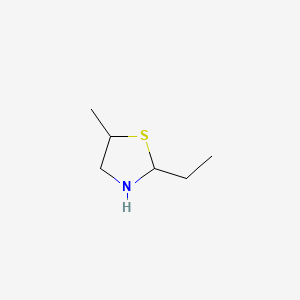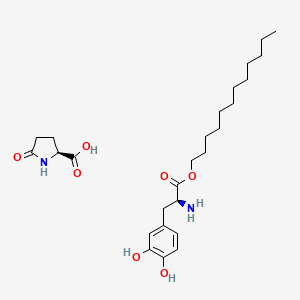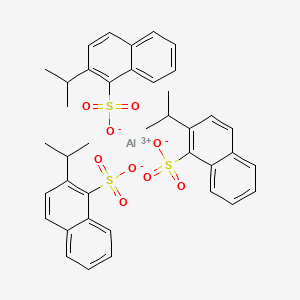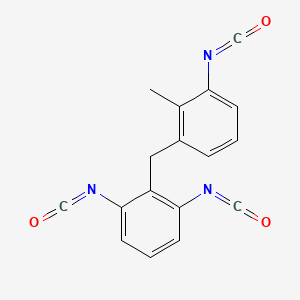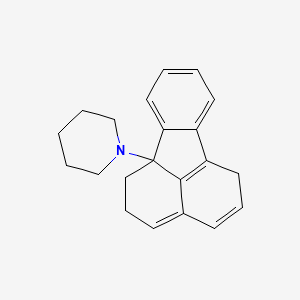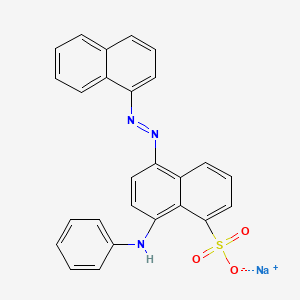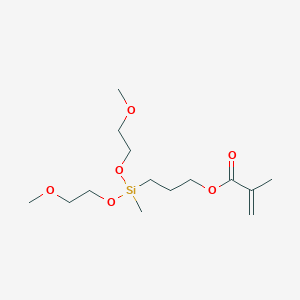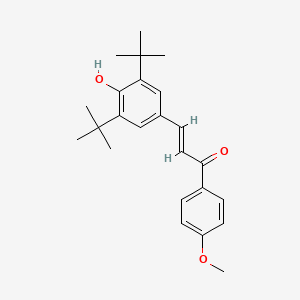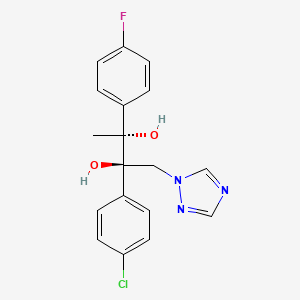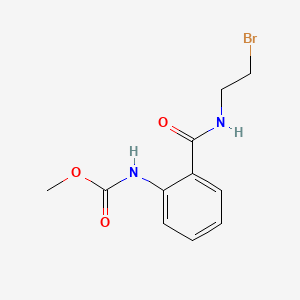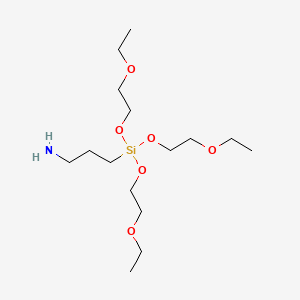
3-(Tris(2-ethoxyethoxy)silyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tris(2-ethoxyethoxy)silyl)propylamine: is a silane coupling agent with the molecular formula C15H35NO6Si and a molecular weight of 353.53 g/mol . This compound is known for its ability to enhance the adhesion between organic polymers and inorganic materials, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tris(2-ethoxyethoxy)silyl)propylamine typically involves the reaction of 3-aminopropyltriethoxysilane with ethylene glycol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems . The process ensures high yield and purity of the compound, which is essential for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Tris(2-ethoxyethoxy)silyl)propylamine undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as titanium isopropoxide or tin octoate .
Substitution: Electrophiles like alkyl halides or acyl chlorides .
Major Products Formed:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Tris(2-ethoxyethoxy)silyl)propylamine is used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials .
Biology: The compound is employed in the modification of surfaces for biological assays and the immobilization of biomolecules .
Medicine: In the medical field, it is used in the development of drug delivery systems and biocompatible coatings .
Industry: The compound finds applications in the production of adhesives, sealants, and coatings, enhancing their performance and durability .
Mecanismo De Acción
The mechanism of action of 3-(Tris(2-ethoxyethoxy)silyl)propylamine involves the formation of strong covalent bonds between the silane groups and the surface of inorganic materials . The amine group can interact with organic polymers, creating a robust interface that enhances adhesion . This dual functionality makes it an effective coupling agent in various applications .
Comparación Con Compuestos Similares
Comparison:
- 3-(Tris(2-ethoxyethoxy)silyl)propylamine has enhanced solubility and flexibility due to the presence of ethoxyethoxy groups, making it more suitable for specific applications requiring these properties .
- 3-(Triethoxysilyl)propylamine and 3-(Trimethoxysilyl)propylamine are more commonly used but may not offer the same level of performance in certain applications .
Propiedades
Número CAS |
94159-64-5 |
|---|---|
Fórmula molecular |
C15H35NO6Si |
Peso molecular |
353.53 g/mol |
Nombre IUPAC |
3-[tris(2-ethoxyethoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C15H35NO6Si/c1-4-17-9-12-20-23(15-7-8-16,21-13-10-18-5-2)22-14-11-19-6-3/h4-16H2,1-3H3 |
Clave InChI |
XQLVCMHTXKWHJI-UHFFFAOYSA-N |
SMILES canónico |
CCOCCO[Si](CCCN)(OCCOCC)OCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


